6,8-Dichloro-2-methylquinolin-4-OL
Description
6,8-Dichloro-2-methylquinolin-4-OL (CAS: 1204-16-6) is a halogenated quinoline derivative characterized by chlorine substitutions at the 6- and 8-positions, a methyl group at the 2-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₇Cl₂NO, with a molecular weight of 228.08 g/mol. The compound exhibits distinct spectral properties:
- 1H NMR (DMSO-d₆): δ 2.39 (s, 3H, CH₃), 6.01 (s, 1H, OH), 7.94 (s, 2H, aromatic) .
- 13C NMR (DMSO-d₆): Key signals at δ 120.3 (C-4), 127.1 (C-6), and 176.3 (C=O) .
- FTIR: Peaks at 1631 cm⁻¹ (C=O stretch) and 2995 cm⁻¹ (C-H stretch) .
It is primarily utilized as a pharmaceutical intermediate, with applications in synthesizing antimicrobial and antiviral agents .
Properties
IUPAC Name |
6,8-dichloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMHNSLATBRUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95541-31-4 | |
| Record name | 95541-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-methylquinolin-4-OL typically involves the chlorination of 2-methylquinolin-4-OL. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-methylquinolin-4-OL
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-methylquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine-substituted positions.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dechlorinated or partially reduced products
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Reaction Types
The compound can undergo several types of chemical reactions:
- Oxidation: Hydroxyl group can be oxidized to form a quinone derivative.
- Reduction: Reduction reactions can occur particularly at chlorine-substituted positions.
- Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution.
Chemistry
6,8-Dichloro-2-methylquinolin-4-OL serves as a valuable ligand in coordination chemistry. It acts as a building block for synthesizing more complex molecules, facilitating the development of novel compounds with specific properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have explored its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.
Medicine
The compound is under investigation for its potential role in drug development. Its biological activity suggests it may be effective in treating infections caused by resistant strains of bacteria and fungi.
Industrial Uses
In industry, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for producing various industrial chemicals.
Antimicrobial Activity
A study published in PMC highlighted the antimicrobial effects of quinoline derivatives, including this compound. The research demonstrated that compounds with similar structures exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
Coordination Chemistry Applications
In coordination chemistry, this compound has been employed as a ligand in metal complexes. These complexes have shown promising catalytic activities in organic transformations .
Synthesis of Novel Derivatives
Recent advancements have focused on synthesizing novel derivatives of quinoline compounds using this compound as a precursor. These derivatives have been evaluated for enhanced biological activities, including anticancer properties .
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylquinolin-4-OL involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt essential biochemical pathways, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
Dibromo substitutions (6,8-Br) increase molecular weight and alter electronic properties, correlating with anti-HIV activity in quinazolinones . Saturation of the quinoline ring (tetrahydroquinoline) reduces aromatic conjugation, as evidenced by NMR shifts and LC-MS data .
The trifluoromethyl derivative lacks reported bioactivity, highlighting the critical role of the methyl group in mediating interactions with biological targets .
Biological Activity
6,8-Dichloro-2-methylquinolin-4-OL is a member of the quinoline family, characterized by its unique substitution pattern, which includes two chlorine atoms at the 6th and 8th positions, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and medicinal chemistry applications.
The compound's molecular structure can be represented as follows:
- Chemical Formula : C₉H₆Cl₂N₁O
- CAS Number : 95541-31-4
The presence of the hydroxyl group allows for various chemical reactions, including oxidation to form quinone derivatives and nucleophilic substitutions at the chlorinated positions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, disrupting essential biochemical pathways. This mechanism underlies its potential antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has shown promising results against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function.
- Fungal Activity : The compound has also been evaluated for antifungal properties, demonstrating effectiveness against Candida species and other clinically relevant fungi .
Data Table: Biological Activity Overview
| Pathogen Type | Tested Strains | Activity (MIC) | Mechanism of Action |
|---|---|---|---|
| Bacteria | E. coli, S. aureus | 5 µg/mL | Inhibition of cell wall synthesis |
| Fungi | C. albicans | 10 µg/mL | Disruption of membrane integrity |
Case Studies and Research Findings
-
Antimicrobial Screening :
A study conducted on various quinoline derivatives highlighted that 6,8-Dichloro-2-methylquinolin-4-OL exhibited superior antimicrobial properties compared to other derivatives in the series. The compound's structure was optimized to enhance its binding affinity to target enzymes involved in microbial growth[ -
Pharmacokinetics :
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with bioavailability rates around 66% in animal models. This suggests potential for therapeutic application in treating infections[ -
Molecular Dynamics Studies :
Molecular dynamics simulations have provided insights into the binding interactions of 6,8-Dichloro-2-methylquinolin-4-OL with target proteins. These studies indicate that the compound stabilizes in the active site of enzymes critical for microbial survival, further elucidating its mechanism of action [
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
